REACTION_SMILES
|
[CH2:1]([O:2][C:3]([CH2:6][O:7][CH2:8][CH:9]([c:10]1[cH:11][c:12]([F:16])[cH:13][cH:14][cH:15]1)[NH:17][C:18]([O:4][C:5]([CH3:19])([CH3:20])[CH3:21])=[O:24])=[O:22])[CH3:23].[Cl:32][CH2:33][Cl:34].[OH:25][C:26]([C:27]([F:28])([F:29])[F:30])=[O:31]>>[CH2:6]1[O:7][CH2:8][CH:9]([c:10]2[cH:11][c:12]([F:16])[cH:13][cH:14][cH:15]2)[NH:17][C:18]1=[O:24]
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Name
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CCOC(=O)COCC(NC(=O)OC(C)(C)C)c1cccc(F)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)COCC(NC(=O)OC(C)(C)C)c1cccc(F)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
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Name
|
|
Type
|
product
|
Smiles
|
O=C1COCC(c2cccc(F)c2)N1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([O:2][C:3]([CH2:6][O:7][CH2:8][CH:9]([c:10]1[cH:11][c:12]([F:16])[cH:13][cH:14][cH:15]1)[NH:17][C:18]([O:4][C:5]([CH3:19])([CH3:20])[CH3:21])=[O:24])=[O:22])[CH3:23].[Cl:32][CH2:33][Cl:34].[OH:25][C:26]([C:27]([F:28])([F:29])[F:30])=[O:31]>>[CH2:6]1[O:7][CH2:8][CH:9]([c:10]2[cH:11][c:12]([F:16])[cH:13][cH:14][cH:15]2)[NH:17][C:18]1=[O:24]
|
Name
|
CCOC(=O)COCC(NC(=O)OC(C)(C)C)c1cccc(F)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)COCC(NC(=O)OC(C)(C)C)c1cccc(F)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1COCC(c2cccc(F)c2)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |